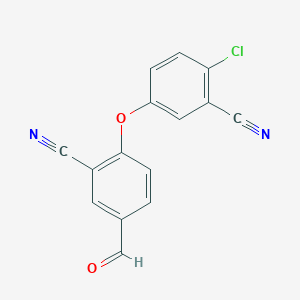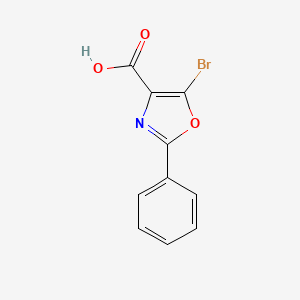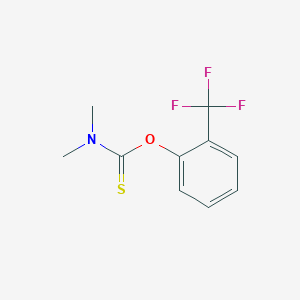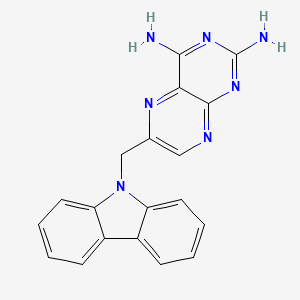
6-Methylhept-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylhept-5-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a pleasant odor and is used in various applications, including as a fragrance ingredient and an intermediate in organic synthesis. The compound is characterized by a heptene backbone with a methyl group at the sixth position and a hydroxyl group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Methylheptenone: One common method for preparing 6-Methylhept-5-en-1-ol is by the reduction or catalytic hydrogenation of methylheptenone.
From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of methylheptenone, which is a more scalable and efficient process for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-Methylhept-5-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 6-Methyl-5-heptene-1-one.
Reduction: Formation of 6-Methylheptanol.
Substitution: Formation of 6-Methyl-5-heptene-1-chloride.
Aplicaciones Científicas De Investigación
6-Methylhept-5-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Methylhept-5-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The hydroxyl group allows it to form hydrogen bonds, which can affect its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
6-Methyl-5-hepten-2-one: This compound has a similar structure but with a ketone group instead of a hydroxyl group.
6-Methyl-5-hepten-2-ol: Another similar compound with a hydroxyl group at a different position.
Uniqueness: 6-Methylhept-5-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group at the first position makes it particularly useful in certain synthetic applications and as a fragrance ingredient.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
6-methylhept-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h6,9H,3-5,7H2,1-2H3 |
Clave InChI |
NNIZQWMPDOFRLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCCO)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-acetoxybenzo[b]thiophene](/img/structure/B8368170.png)




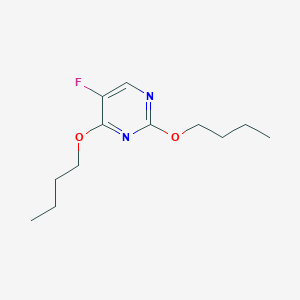

![N-[4-bromo-2-(1-hydroxyethyl)phenyl]-2-chloroacetamide](/img/structure/B8368215.png)
